(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol
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Overview
Description
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutanol core with a methyl group and a tetrahydronaphthalenylamino substituent, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydronaphthalenylamino Group: This step may involve nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol may be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound could be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol: The enantiomer of the compound .
Cyclobutanol Derivatives: Other compounds with a cyclobutanol core and various substituents.
Tetrahydronaphthalene Derivatives: Compounds featuring the tetrahydronaphthalene moiety.
Uniqueness
The uniqueness of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)10-9-14(15)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14,16-17H,4,6,8-10H2,1H3/t13?,14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGGVDOGRTZBM-FGRDXJNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCCC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCCC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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